

Physicochemical Characteristics of 1,4'-Bipiperidin-3-OL: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1,4'-Bipiperidin-3-OL**

Cat. No.: **B1321253**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold with a hydroxyl group at the 3-position of one piperidine ring. While specific experimental data for this precise molecule is limited in publicly available literature, this technical guide provides a comprehensive overview of its predicted physicochemical characteristics based on structurally related compounds. Furthermore, it outlines detailed experimental protocols for the determination of these properties and explores potential biological activities and associated signaling pathways, drawing insights from analogous bipiperidine derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel bipiperidine compounds.

Predicted Physicochemical Properties

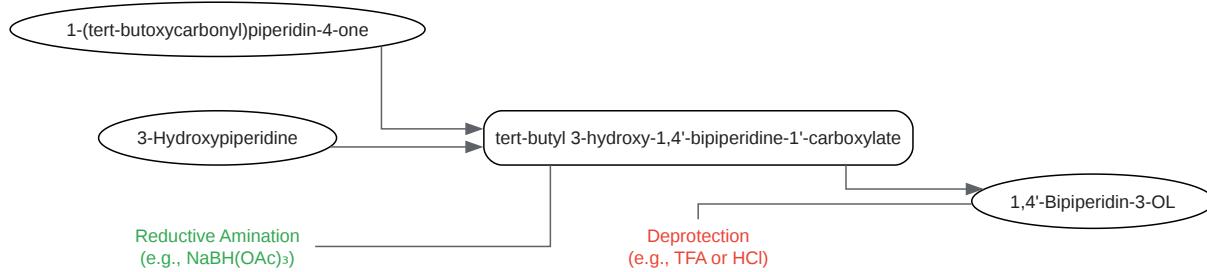
The following table summarizes the predicted physicochemical properties of **1,4'-Bipiperidin-3-OL**. These values are estimations derived from data available for structurally similar compounds, such as piperidin-3-ol, 1,4'-bipiperidine, and other substituted bipiperidine analogs. Experimental verification is essential for precise characterization.

| Property | Predicted Value | Structural Analogs for Reference |
|--------------------|--|--|
| Molecular Formula | C ₁₀ H ₂₀ N ₂ O | - |
| Molecular Weight | 184.28 g/mol | - |
| Melting Point (°C) | 90 - 110 | (R)-piperidin-3-ol: 91-92°C |
| Boiling Point (°C) | > 300 (Predicted) | 1,4'-Bipiperidin-4-ol: 321.8±37.0 °C (Predicted) |
| pKa | 8.5 - 10.5 (for the piperidine nitrogens) | (R)-piperidin-3-ol: 14.91±0.20 (Predicted for the hydroxyl proton) |
| LogP | 0.5 - 1.5 (Predicted) | (R)-piperidin-3-ol: 0.05950 |
| Aqueous Solubility | Moderately soluble | General trend for similar amine-containing compounds |

Synthesis and Experimental Protocols

Proposed Synthesis

A plausible synthetic route to **1,4'-Bipiperidin-3-OL** could involve the reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with 3-hydroxypiperidine, followed by deprotection of the Boc group.



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Proposed synthetic pathway for **1,4'-Bipiperidin-3-OL**.

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for determining the key physicochemical properties of a solid organic compound like **1,4'-Bipiperidin-3-OL**.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
- Procedure:
 - Finely powder a small amount of the dry sample.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[\[1\]](#)
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[\[1\]](#)
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[\[2\]](#)
 - For a pure compound, the melting range should be narrow (0.5-2°C).
- Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating mantle or oil bath.
- Procedure (Micro method):
 - Place a small amount of the liquid sample into a small test tube.

- Invert a capillary tube (sealed end up) into the test tube containing the liquid.
- Attach the test tube to a thermometer and place the assembly in a Thiele tube or an oil bath.
- Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[3]
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

- Method: Potentiometric titration is a standard method for determining the pKa of amines.
- Apparatus: pH meter, burette, stirrer, beaker.
- Procedure:
 - Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).
 - Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
 - Record the pH of the solution after each addition of the titrant.
 - Plot the pH versus the volume of titrant added.
 - The pKa is the pH at the half-equivalence point. For a diprotic base like 1,4'-bipiperidine, two equivalence points and two pKa values will be observed.
- Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating LogP.[5][6][7]
- Apparatus: HPLC system with a C18 column and a UV detector.

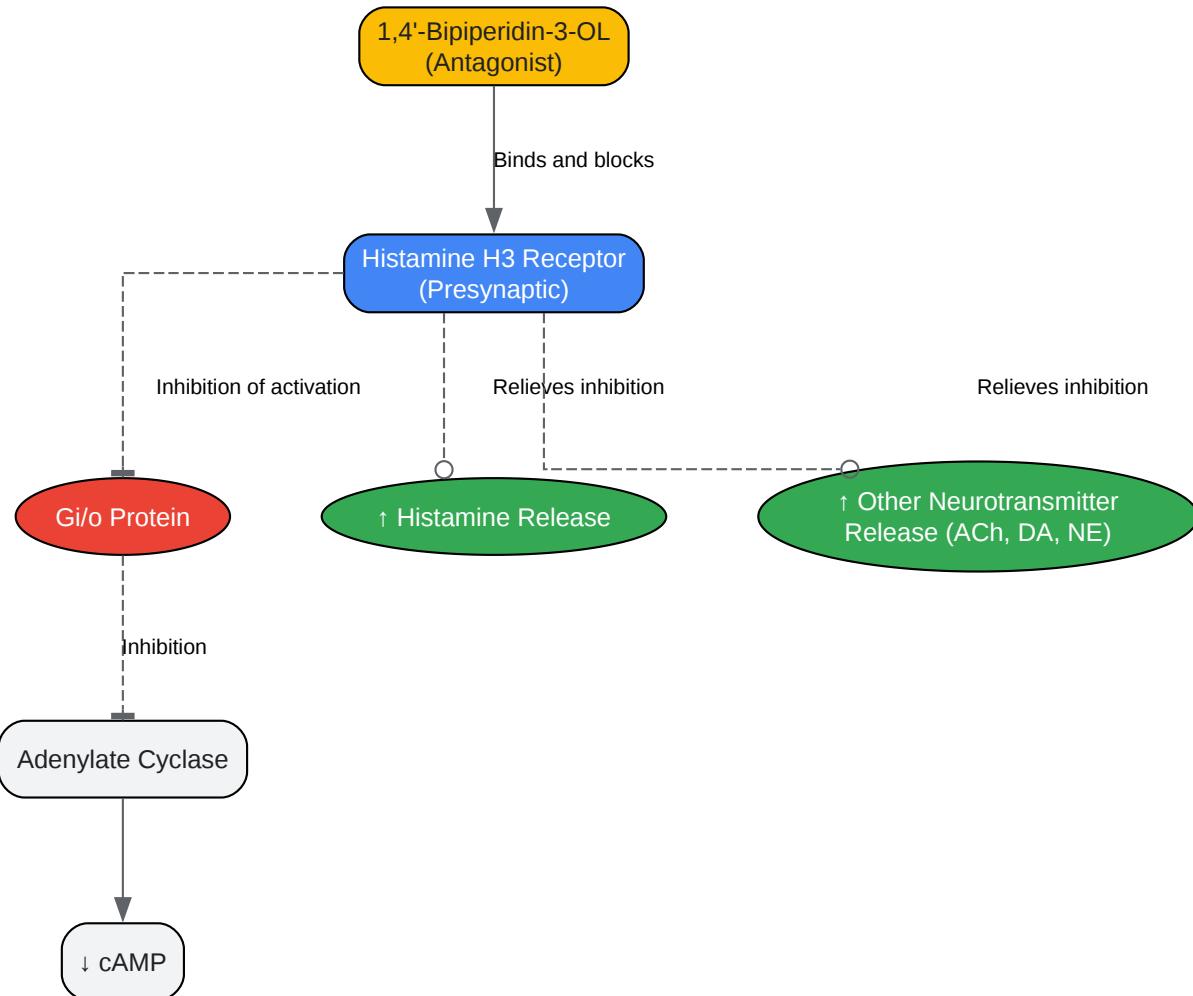
- Procedure:
 - Prepare a series of standard compounds with known LogP values.
 - Inject each standard onto the HPLC column and determine its retention time.
 - Create a calibration curve by plotting the logarithm of the retention time ($\log k'$) against the known LogP values of the standards.[\[5\]](#)
 - Inject the test compound (**1,4'-Bipiperidin-3-OL**) under the same chromatographic conditions and determine its retention time.
 - Calculate the LogP of the test compound using the calibration curve.[\[5\]](#)
- Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of purified water or a buffer solution of a specific pH.[\[8\]](#)
 - Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
 - After shaking, centrifuge the samples to separate the undissolved solid.[\[10\]](#)[\[9\]](#)
 - Carefully remove an aliquot of the clear supernatant.
 - Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.[\[11\]](#)
 - The measured concentration represents the aqueous solubility of the compound under the tested conditions.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related bipiperidine and piperidine derivatives, **1,4'-Bipiperidin-3-OL** may exhibit activity as a modulator of various central nervous system (CNS) targets.

Histamine H3 Receptor Antagonism

Many bipiperidine derivatives have been investigated as histamine H3 receptor (H3R) antagonists.^[12] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.^[13] Antagonism of this receptor leads to increased levels of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

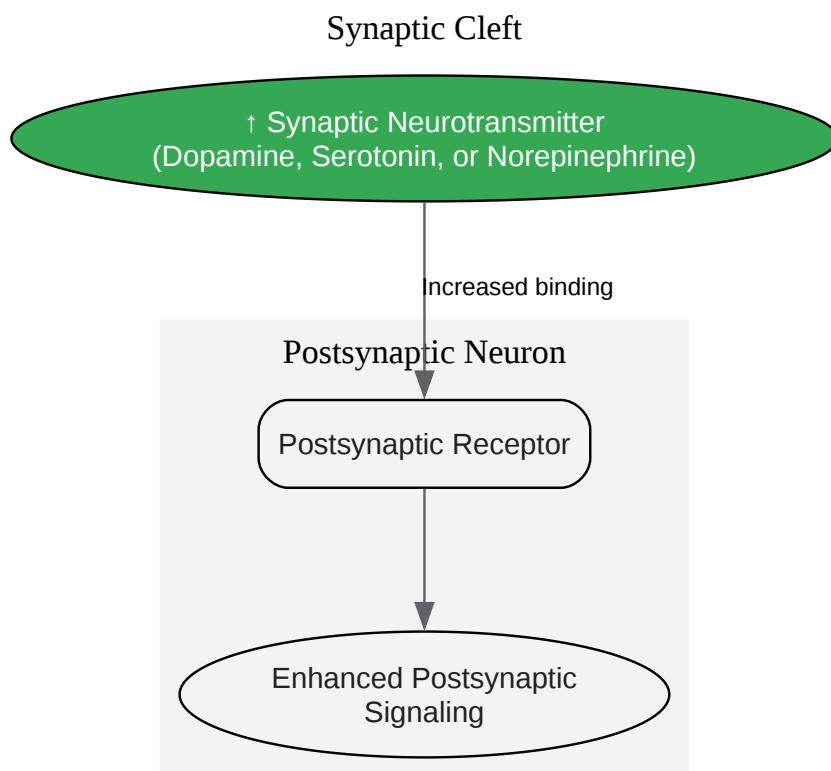
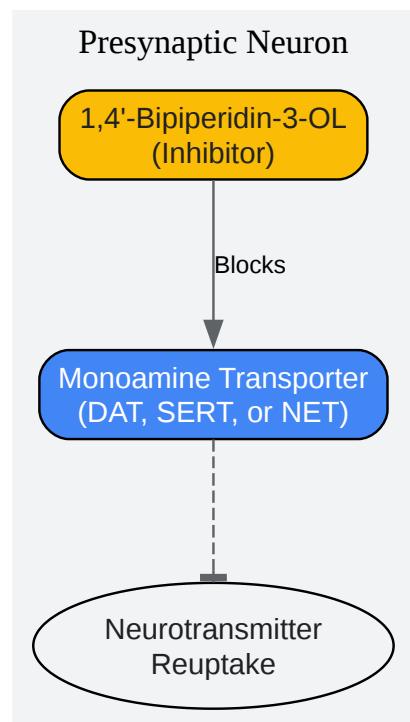


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Signaling pathway of a histamine H3 receptor antagonist.

Monoamine Transporter Inhibition

Piperidine-based structures are also known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).^{[14][15][16][17][18]} Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs.



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Mechanism of monoamine transporter inhibition.

Conclusion

While experimental data on **1,4'-Bipiperidin-3-OL** is not currently available, this technical guide provides a robust framework for its characterization and potential therapeutic exploration. The predicted physicochemical properties suggest that it is a small, moderately lipophilic, and basic molecule. The provided experimental protocols offer a clear path for its empirical characterization. Furthermore, the analysis of structurally related compounds points towards promising avenues for investigation into its biological activity, particularly in the context of CNS disorders. This guide serves as a foundational resource to stimulate and support further research into this and other novel bipiperidine derivatives.

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